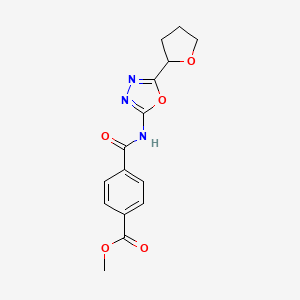

Methyl 4-((5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Description

Methyl 4-((5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a 1,3,4-oxadiazole derivative featuring a tetrahydrofuran (THF) substituent at the 5-position of the oxadiazole ring and a methyl benzoate carbamoyl group at the 2-position. The THF moiety may enhance solubility and bioavailability compared to purely aromatic substituents, while the carbamoyl benzoate group contributes to molecular interactions via hydrogen bonding and π-π stacking .

Properties

IUPAC Name |

methyl 4-[[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5/c1-21-14(20)10-6-4-9(5-7-10)12(19)16-15-18-17-13(23-15)11-3-2-8-22-11/h4-7,11H,2-3,8H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOBJKRZPCSBPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis from Benzoic Acid Derivatives

Step 1: : Begin with benzoic acid, converting it into its methyl ester form through esterification using methanol and an acid catalyst such as sulfuric acid.

Step 2: : The intermediate product reacts with a chloroformate to introduce the carbamoyl group. This step generally occurs under basic conditions (e.g., pyridine).

Step 3: : A cyclization reaction introduces the oxadiazole ring, often using hydrazine derivatives and suitable dehydrating agents like phosphorus oxychloride.

Step 4: : Finally, the tetrahydrofuran ring is attached through a nucleophilic substitution reaction. This step requires an alkaline medium and conditions to prevent side reactions.

Industrial Production Methods

For large-scale synthesis, continuous flow processes might be employed to maintain consistent reaction conditions. Catalytic processes can be optimized to increase yield and reduce the formation of by-products. Using automated reactors ensures reproducibility and efficiency, crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The oxadiazole ring may undergo oxidation under harsh conditions to form corresponding oxides.

Reduction: : Reduction reactions often target the ester or oxadiazole ring, employing agents like lithium aluminium hydride.

Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the benzoate ester group.

Hydrolysis: : The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

Reducing agents: : Sodium borohydride, lithium aluminium hydride.

Substitution reagents: : Alkoxides, halides under polar aprotic conditions.

Hydrolysis conditions: : Strong acids (HCl) or bases (NaOH) in aqueous media.

Major Products

Oxidation: : Oxadiazole derivatives with additional oxygen functionalities.

Reduction: : Alcohols or amines depending on the targeted group.

Substitution: : Varied esters or carbamates based on the incoming group.

Hydrolysis: : Carboxylic acids or secondary amines from carbamate breakdown.

Scientific Research Applications

Chemistry: : Utilized as a precursor in the synthesis of complex organic molecules, facilitating reactions like cycloadditions and polymerizations.

Biology: : Serves as a biochemical probe in enzymatic studies. Its interaction with biomolecules helps elucidate enzyme mechanisms and protein-ligand interactions.

Medicine: : Investigated for potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its structure-activity relationship studies are crucial for drug development.

Industry: : Employed in the production of polymers and advanced materials. Its stable structure and reactive groups enable its use in specialty chemical manufacturing.

Mechanism of Action

Molecular Targets and Pathways

The compound’s pharmacological effects can be attributed to its interaction with specific enzymes or receptors. For instance, its oxadiazole ring might engage in hydrogen bonding with enzyme active sites, altering their activity. The benzoate ester and tetrahydrofuran moiety provide lipophilicity, aiding in cell membrane permeability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and analogous 1,3,4-oxadiazole/thiadiazole derivatives:

| Compound Name | Core Structure | Substituents | Molecular Weight | Key Functional Features |

|---|---|---|---|---|

| Methyl 4-((5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate | 1,3,4-Oxadiazole | 5-Tetrahydrofuran-2-yl, 2-carbamoyl benzoate | ~347.3 (calc.) | Enhanced solubility (THF), ester linkage |

| LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)methyl-oxadiazol-2-yl]benzamide) | 1,3,4-Oxadiazole | 5-(4-Methoxyphenyl)methyl, sulfamoyl benzamide | Not reported | Antifungal activity (C. albicans) |

| LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-oxadiazol-2-yl]benzamide) | 1,3,4-Oxadiazole | 5-Furan-2-yl, sulfamoyl benzamide | Not reported | Thioredoxin reductase inhibition |

| Methyl 4-(5-(4-(Perfluoroethoxy)phenyl)-1,3,4-oxadiazol-2-yl)benzoate | 1,3,4-Oxadiazole | 5-(4-Perfluoroethoxy)phenyl, methyl benzoate | 415.1 (ESIMS) | Fluorinated substituent, high thermal stability (mp 185–191°C) |

| Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate | 1,3,4-Thiadiazole | 5-Phenylcarbamoyl, methoxy benzoate | 369.40 | Acute toxicity (oral/dermal/inhalation Cat. 4) |

Key Observations:

- THF vs. Aromatic Substituents : The tetrahydrofuran group in the target compound likely improves solubility in polar solvents compared to LMM11 (furan-2-yl) or LMM5 (methoxyphenyl), which are more lipophilic .

- Biological Activity : LMM5 and LMM11 exhibit antifungal properties via thioredoxin reductase inhibition, suggesting that the target compound’s carbamoyl benzoate group could similarly modulate enzyme interactions .

- Fluorinated Analogues: The perfluoroethoxy-substituted oxadiazole () demonstrates enhanced thermal stability (mp 185–191°C) due to strong C–F bonds, a feature absent in the non-fluorinated target compound .

- Thiadiazole vs. Oxadiazole : The thiadiazole derivative () shows higher acute toxicity (Category 4 across routes), likely due to sulfur’s reactivity, whereas oxadiazoles like the target compound may exhibit safer profiles .

Physicochemical Properties

Insights :

- The THF group in the target compound may confer better aqueous solubility than fluorinated or purely aromatic analogues.

- Thiadiazole derivatives require stricter handling due to reactivity with acids/bases, whereas oxadiazoles are generally more stable .

Biological Activity

Methyl 4-((5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The oxadiazole moiety is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure

The compound features a benzoate group linked to a carbamoyl group that is further connected to a 1,3,4-oxadiazole ring substituted with a tetrahydrofuran moiety. This unique structure may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing oxadiazole derivatives exhibit a wide range of biological activities. The specific biological activities of this compound can be summarized as follows:

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of oxadiazole derivatives. For instance:

- Study on Oxadiazole Derivatives : A series of oxadiazole compounds were tested against various bacterial strains. Results indicated that certain derivatives demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been explored:

- Mechanism of Action : Some oxadiazole compounds have been shown to inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The specific pathways involved often include the modulation of apoptotic factors and cell signaling pathways.

Anti-inflammatory Activity

Research has indicated that certain oxadiazole compounds can exhibit anti-inflammatory effects:

- In Vivo Studies : Animal models have demonstrated that these compounds can reduce inflammation markers, suggesting potential use in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several oxadiazole derivatives, including this compound. The compound showed moderate activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

- Anticancer Potential : In vitro assays conducted on various cancer cell lines revealed that the compound inhibited proliferation significantly at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.